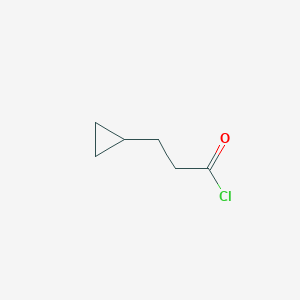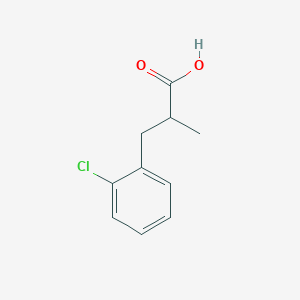
3-cyclopropylpropanoyl Chloride
Übersicht
Beschreibung
3-Cyclopropylpropanoyl Chloride: is an organic compound with the molecular formula C6H9ClO . It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From 3-Cyclopropylpropanoic Acid: One common method involves the reaction of 3-cyclopropylpropanoic acid with thionyl chloride.
From β-Propiolactone: Another method involves the reaction of β-propiolactone with thionyl chloride.
Industrial Production Methods: Industrial production of 3-cyclopropylpropanoyl chloride often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes steps such as distillation and purification to remove any impurities and by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Cyclopropylpropanoyl chloride readily undergoes nucleophilic substitution reactions.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-cyclopropylpropanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of amides.
Alcohols: Used in the formation of esters.
Water: Causes hydrolysis of the compound.
Major Products Formed:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
3-Cyclopropylpropanoic Acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Cyclopropylpropanoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of cyclopropane-containing compounds, which are important in medicinal chemistry .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It is involved in the preparation of compounds that have potential therapeutic applications .
Industry: The compound is used in the production of agrochemicals and other industrial chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds .
Wirkmechanismus
The mechanism of action of 3-cyclopropylpropanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. The molecular targets include nucleophilic sites on these molecules, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
3-Chloropropionyl Chloride: Similar in structure but contains a chlorine atom instead of a cyclopropyl group.
3-Cyclopropylpropanoic Acid: The acid form of 3-cyclopropylpropanoyl chloride.
Uniqueness: this compound is unique due to its cyclopropyl group, which imparts distinct reactivity and steric properties compared to other acyl chlorides. This makes it particularly useful in the synthesis of cyclopropane-containing compounds, which are important in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-cyclopropylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c7-6(8)4-3-5-1-2-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEVFLGQZXYLRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470907 | |
| Record name | 3-cyclopropylpropanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56105-20-5 | |
| Record name | 3-cyclopropylpropanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Acetylpiperidin-4-yl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid](/img/structure/B1624613.png)













